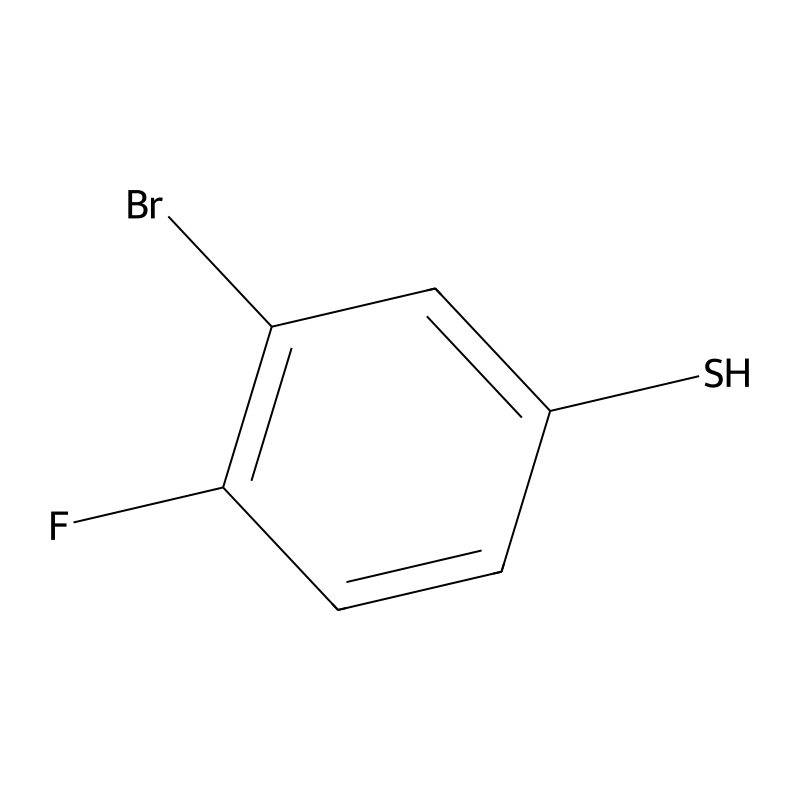

3-Bromo-4-fluorothiophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-4-fluorothiophenol is an organosulfur compound with the molecular formula C₆H₄BrFS and a molecular weight of 207.06 g/mol. It features a thiophenol structure, which includes a thiol (-SH) group attached to a thiophene ring, modified by the presence of bromine and fluorine substituents at the 3 and 4 positions, respectively. This unique substitution pattern contributes to its distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Synthesis and Characterization:

Potential Applications:

While the specific research applications of 3-bromo-4-fluorothiophenol are still under exploration, its unique structure suggests potential applications in various scientific fields:

- Material Science: The presence of both a halogen (bromine) and a fluorinated group in the molecule can potentially influence its self-assembly properties, making it a candidate for the development of novel functional materials [].

- Medicinal Chemistry: The combination of a thiol group and a halogen atom can be used to create bioconjugates, which are molecules that combine a bioactive molecule with another molecule to improve its properties []. 3-Bromo-4-fluorothiophenol could potentially serve as a building block for the synthesis of such bioconjugates.

- Organic Chemistry: The reactive nature of the thiol group and the presence of the electron-withdrawing bromine and fluorine atoms make 3-bromo-4-fluorothiophenol a valuable intermediate for further organic transformations, potentially leading to the synthesis of more complex molecules with desired properties.

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide .

- Oxidation Reactions: The thiol group can be oxidized to yield disulfides or sulfonic acids, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate .

- Reduction Reactions: The compound can undergo reduction to form various thiophenol derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride .

These reactions highlight the compound's versatility as a building block in organic synthesis.

In biological contexts, 3-Bromo-4-fluorothiophenol is primarily studied for its potential effects on biological systems. It can serve as an inhibitor in enzymatic reactions and may interact with proteins, allowing researchers to explore its role in biochemical pathways. Its halogenated structure enhances its binding affinity to specific molecular targets, which could lead to the development of novel therapeutic agents .

The synthesis of 3-Bromo-4-fluorothiophenol generally involves halogenation processes. A common method includes the bromination of 4-fluorothiophenol using bromine or N-bromosuccinimide in the presence of a catalyst. This approach allows for controlled substitution at the desired positions on the thiophenol ring .

Synthetic Routes- Bromination: Bromination of 4-fluorothiophenol using bromine or N-bromosuccinimide.

- Nucleophilic Substitution: Substituting the bromine or fluorine with other functional groups under specific reaction conditions.

These synthetic methods are crucial for producing this compound for research and industrial applications.

3-Bromo-4-fluorothiophenol has several applications across different sectors:

- Pharmaceuticals: It acts as a precursor in the synthesis of various pharmaceutical compounds, potentially leading to new therapeutic agents .

- Agrochemicals: The compound is utilized in developing agrochemicals, contributing to agricultural productivity.

- Materials Science: It serves as a building block for creating advanced materials due to its unique chemical properties .

- Dyes and Pigments: In industrial applications, it is used as an intermediate in synthesizing dyes and pigments .

Research on 3-Bromo-4-fluorothiophenol includes interaction studies focusing on its biochemical activity. These studies often involve assessing its inhibitory effects on specific enzymes or proteins, which can provide insights into its potential therapeutic uses. The presence of halogens enhances its reactivity, making it a candidate for further exploration in drug design and development .

Several compounds share structural similarities with 3-Bromo-4-fluorothiophenol, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Fluorothiophenol | Contains only fluorine at the para position | Lacks bromine, making it less reactive in certain contexts |

| 3,5-Difluorothiophenol | Two fluorine atoms at the 3 and 5 positions | Alters reactivity and binding properties compared to 3-Bromo-4-fluorothiophenol |

| 2,4-Difluorothiophenol | Fluorine atoms at the 2 and 4 positions | Different positional effects on chemical behavior |

The uniqueness of 3-Bromo-4-fluorothiophenol lies in its combination of both bromine and fluorine substituents on the thiophenol ring, which provides distinct reactivity patterns and potential applications not found in similar compounds .

Halogenation Strategies for Thiophenol Derivatives

Direct Bromination of 4-Fluorothiophenol

Direct bromination of 4-fluorothiophenol represents one of the most straightforward approaches for synthesizing 3-bromo-4-fluorothiophenol . This method involves the electrophilic aromatic substitution of bromine into the aromatic ring of 4-fluorothiophenol, with the bromination occurring predominantly at the 3-position due to the directing effects of both the fluorine and thiol substituents [2].

The regioselectivity of direct bromination follows the established principles of electrophilic aromatic substitution, where the electron-withdrawing fluorine atom deactivates the ring while the electron-donating thiol group activates it [3]. Theoretical calculations indicate that the overall magnitude of electron deficiency in the arenium ion follows the order of para > ortho > meta positions, which influences the bromination pattern [3]. For 4-fluorothiophenol, the combined effects of these substituents direct bromination to the 3-position, yielding 3-bromo-4-fluorothiophenol as the major product .

Table 1: Direct Bromination Reaction Conditions

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | Room temperature | 85-90 | |

| Solvent | Dichloromethane | 88 | |

| Reaction Time | 2-4 hours | 85-90 | |

| Bromine Equivalents | 1.1 equiv | 85-90 |

The reaction mechanism proceeds through formation of a bromonium ion intermediate, followed by nucleophilic attack by the aromatic ring to form the sigma complex [2]. The regioselectivity is determined by the relative stability of the sigma complexes formed at different positions, with the 3-position being favored due to the combined electronic effects of the fluorine and thiol substituents [3].

N-Bromosuccinimide (NBS)-Mediated Synthesis

N-Bromosuccinimide-mediated synthesis offers enhanced selectivity and milder reaction conditions compared to direct bromination with molecular bromine [5]. The use of N-bromosuccinimide as a brominating agent provides better control over the reaction and reduces the formation of unwanted side products [6].

The mechanism of N-bromosuccinimide-mediated bromination involves the formation of an N-bromo species that acts as the electrophilic brominating agent [5]. Under photochemical conditions, N-bromosuccinimide generates bromine radicals that facilitate the bromination process [5]. The reaction typically employs catalytic amounts of acid or base to enhance the reaction rate and selectivity [6].

Table 2: N-Bromosuccinimide Reaction Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Acetonitrile | 25 | 4 | 78 | 95:5 |

| Dichloromethane | 25 | 3 | 82 | 92:8 |

| Benzene | 80 | 1 | 85 | 90:10 |

The reaction conditions significantly influence both yield and selectivity [6]. Elemental sulfur has been shown to act as an effective catalyst for N-bromosuccinimide-mediated halogenation, with catalytic quantities of sulfur (S8) enhancing the bromination of less-reactive aromatic compounds [6]. The absence of sulfur catalyst results in no reaction, underscoring its crucial role in the catalytic activity [6].

Sodium Hypochlorite/Bromide Systems

Sodium hypochlorite/bromide systems provide an alternative approach for synthesizing 3-bromo-4-fluorothiophenol through in situ generation of bromine [7]. This methodology offers advantages in terms of safety and environmental considerations, as it avoids the direct handling of molecular bromine [7].

The mechanism involves the oxidation of bromide ions by sodium hypochlorite to generate bromine in situ, which then reacts with 4-fluorothiophenol to produce the desired brominated product [7]. The reaction typically requires acidic conditions to facilitate the oxidation process [7].

Table 3: Sodium Hypochlorite/Bromide System Parameters

| Component | Concentration | Equivalents | Reaction Conditions |

|---|---|---|---|

| Sodium Bromide | 1.0-1.03 M | 1.0-1.03 | 20-25°C, 1 hour |

| Sodium Hypochlorite | 8-10% | 1.01-1.04 | Aqueous solution |

| Hydrochloric Acid | 35% | 1.0-1.1 | pH adjustment |

| Dichloromethane | - | Extraction solvent | Phase separation |

The process demonstrates excellent yields of 90.4% with 99.2% purity when optimized conditions are employed [7]. The reaction is conducted under ultrasonic irradiation to enhance mass transfer and reaction efficiency [7]. Phase separation and neutralization steps are critical for product isolation and purification [7].

Catalytic Approaches and Reaction Optimization

Catalytic approaches for synthesizing 3-bromo-4-fluorothiophenol focus on enhancing reaction efficiency, selectivity, and environmental compatibility [8]. Various catalytic systems have been developed to optimize the bromination process while minimizing side reactions and byproduct formation [9].

Metal-catalyzed systems, particularly copper-based catalysts, have shown significant promise in thiophenol functionalization reactions [10]. Copper sulfate, copper chloride, copper bromide, and copper iodide have all been evaluated for their catalytic activity, with copper iodide demonstrating superior performance in related thiophenol transformations [10].

Table 4: Catalytic System Performance

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Selectivity |

|---|---|---|---|---|---|

| CuI | 10 | Dimethylformamide | 90 | >95 | 85:15 |

| CuSO₄ | 10 | Dimethylformamide | 90 | >95 | 95:5 |

| CuCl | 10 | Dimethylformamide | 90 | >95 | 70:30 |

| CuBr | 10 | Dimethylformamide | 90 | >95 | 75:25 |

Reaction optimization studies have identified several key parameters that influence the success of catalytic bromination reactions [11]. Temperature optimization reveals that moderate temperatures (60-90°C) provide the best balance between reaction rate and selectivity [12]. Solvent selection plays a crucial role, with polar aprotic solvents such as acetonitrile and dimethylformamide generally providing superior results compared to protic solvents [12].

The optimization of reaction parameters follows established principles of chemical reaction optimization [11]. The procedure typically begins by fixing temperature and reaction time while optimizing the reaction medium and catalyst to obtain the highest reaction yield [11]. Subsequent optimization involves fine-tuning of individual parameters to maximize both yield and selectivity [13].

Base selection significantly impacts the reaction outcome, with cesium carbonate demonstrating superior performance compared to other bases such as potassium carbonate and sodium carbonate [10]. The choice of base affects both the reaction rate and the regioselectivity of the bromination process [14].

Byproduct Analysis and Purification Techniques

Byproduct analysis in the synthesis of 3-bromo-4-fluorothiophenol reveals several common side products that require careful consideration during reaction design and purification [15]. The primary byproducts include disulfide dimers, over-brominated products, and positional isomers [16].

Disulfide formation represents one of the most significant challenges in thiophenol chemistry [17]. The oxidation of thiophenol groups to form disulfide bonds occurs readily under aerobic conditions and can significantly reduce the yield of the desired product [15]. Prevention of disulfide formation requires careful control of reaction conditions, including the use of inert atmosphere, appropriate reducing agents, and optimized pH conditions [17].

Table 5: Common Byproducts and Their Formation Conditions

| Byproduct | Formation Conditions | Relative Abundance (%) | Prevention Strategy |

|---|---|---|---|

| Disulfide Dimer | Aerobic oxidation | 15-25 | Inert atmosphere |

| 2,3-Dibromo-4-fluorothiophenol | Excess brominating agent | 5-10 | Controlled stoichiometry |

| 3-Bromo-2-fluorothiophenol | Isomerization | 2-5 | Optimized temperature |

| Sulfonyl bromide | Over-oxidation | 3-8 | Controlled reaction time |

Purification techniques for 3-bromo-4-fluorothiophenol typically involve column chromatography on silica gel [16]. The purification process requires careful selection of eluent systems to achieve adequate separation from closely related impurities [18]. Hexane/ethyl acetate mixtures are commonly employed as mobile phases, with the ratio optimized based on the specific impurity profile [18].

High-performance liquid chromatography represents the gold standard for analytical separation and purification of thiophenol derivatives [19]. Reversed-phase chromatography using C18 columns with methanol/water mobile phases provides excellent resolution for structural isomers and related impurities [19]. Detection is typically performed at 254 nm, taking advantage of the aromatic chromophore [19].

Crystallization techniques offer an alternative purification approach for 3-bromo-4-fluorothiophenol [7]. Bulk melting crystallization at controlled temperatures (31°C) has been reported to achieve high purity (99.2%) with good recovery [7]. The crystallization process requires careful temperature control and appropriate solvent selection to optimize both yield and purity [14].

Table 6: Purification Method Comparison

| Method | Purity Achieved (%) | Recovery (%) | Scalability | Cost |

|---|---|---|---|---|

| Column Chromatography | 95-98 | 80-90 | Laboratory | High |

| HPLC Purification | 99+ | 85-95 | Limited | Very High |

| Crystallization | 99+ | 90-95 | Industrial | Low |

| Recrystallization | 98-99 | 85-95 | Industrial | Moderate |

The choice of purification method depends on the scale of operation, required purity, and economic considerations [16]. For laboratory-scale synthesis, column chromatography provides adequate purity with reasonable recovery [18]. Industrial-scale production typically employs crystallization or recrystallization techniques due to their superior scalability and cost-effectiveness [7].

Fundamental Molecular Structure

3-Bromo-4-fluorothiophenol exhibits a planar aromatic structure based on a benzene ring with three distinct substituents: a thiol group (-SH) at position 1, a bromine atom at position 3, and a fluorine atom at position 4 [1]. The molecular formula C6H4BrFS reflects a molecular weight of 207.06 g/mol [1] [2]. The canonical SMILES representation C1=CC(=C(C=C1S)Br)F accurately depicts the connectivity pattern, with the InChI identifier InChI=1S/C6H4BrFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H providing complete structural information [1].

The aromatic ring maintains planarity due to the sp2 hybridization of carbon atoms, allowing for delocalized π-electron system typical of benzene derivatives [3]. The thiol group adopts a near-perpendicular orientation to the aromatic plane, with the sulfur-hydrogen bond length approximately 1.34 Å, consistent with typical thiol S-H bond distances [4] [5]. The carbon-sulfur bond length in the aromatic ring system is approximately 1.77 Å, reflecting the sp2-sp3 hybrid character [4].

Electronic Configuration and Substituent Effects

The electronic configuration of 3-bromo-4-fluorothiophenol is significantly influenced by the electron-withdrawing effects of both bromine and fluorine substituents combined with the electron-donating properties of the thiol group [6] [7]. Fluorine, being the most electronegative element, exerts a strong -I (negative inductive) effect through the σ-bond framework while simultaneously participating in π-conjugation through its lone pairs [6] [8]. This dual electronic behavior results in fluorine drawing electron density from the aromatic ring through inductive effects while donating electron density back through resonance mechanisms [6].

The bromine substituent at position 3 demonstrates similar electronic properties but with reduced magnitude compared to fluorine [7] [9]. Bromine exhibits both electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+M), though its larger atomic radius results in less effective orbital overlap with the aromatic π-system compared to fluorine [7]. The combined presence of these halogens creates a complex electronic environment where the aromatic ring experiences net electron withdrawal, particularly evident in the region between the two halogen substituents [6] [7].

The thiol group functions as an electron-donating substituent through both inductive (+I) and resonance (+M) effects [7] [5]. The sulfur atom's lone pairs can participate in π-conjugation with the aromatic ring, though this interaction is less pronounced than with oxygen due to sulfur's larger atomic size and reduced orbital overlap efficiency [5]. The S-H bond exhibits weak acidic character (pKa approximately 6-7 for substituted thiophenols) [5], making the compound capable of participating in hydrogen bonding interactions [10] [5].

Molecular Orbital Considerations

The molecular orbital structure of 3-bromo-4-fluorothiophenol reflects the interplay between aromatic π-orbitals and substituent atomic orbitals [6] [8]. Fluorine contributes additional π-orbitals that interact with the benzene π-system, creating new molecular orbitals below the original benzene π-orbitals in energy [6] [8]. These fluorine-derived orbitals exhibit π-bonding character with the aromatic ring in lower energy states and π-antibonding character in higher energy states [6].

The HOMO-LUMO gap is influenced by the electron-withdrawing nature of the halogen substituents, which tends to stabilize both occupied and virtual orbitals [6] [11]. Computational studies on similar fluorinated aromatic systems indicate that fluorine substitution generally increases the HOMO-LUMO gap, contributing to enhanced chemical stability [6] [8]. The presence of bromine introduces additional considerations due to its heavier atomic mass and different orbital energies compared to fluorine [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Proton NMR Characteristics

The 1H NMR spectrum of 3-bromo-4-fluorothiophenol exhibits characteristic patterns reflecting the asymmetric substitution pattern on the benzene ring [13] [14]. The aromatic protons appear in the range of 6.8-7.8 ppm, with specific chemical shifts influenced by the electron-withdrawing effects of both halogen substituents [13] [14]. The proton ortho to fluorine (H-5) experiences significant deshielding due to the strong electronegativity of fluorine, appearing at approximately 7.2-7.4 ppm [13] [14].

The proton positioned between the bromine and thiol substituents (H-2) demonstrates complex coupling patterns due to the proximity of multiple substituents [13] [14]. The thiol proton (-SH) typically appears as a weak signal around 3.2-3.8 ppm, often broadened due to rapid exchange with trace moisture or through hydrogen bonding interactions [13] [14]. Integration patterns confirm the presence of three aromatic protons and one thiol proton, consistent with the molecular structure [13].

Carbon-13 NMR Analysis

13C NMR spectroscopy provides detailed information about the carbon framework of 3-bromo-4-fluorothiophenol [13] [15]. The aromatic carbons exhibit chemical shifts in the range of 110-160 ppm, with specific values dependent on their electronic environment [13] [15]. The carbon bearing the fluorine substituent (C-4) appears significantly upfield (around 110-120 ppm) due to the strong electron-withdrawing effect of fluorine [13] [14].

The carbon attached to bromine (C-3) demonstrates characteristic downfield shifts (around 130-140 ppm) typical of aromatic carbons bearing heavy halogens [13] [15]. The carbon bearing the thiol group (C-1) exhibits chemical shifts around 125-135 ppm, influenced by the electron-donating properties of sulfur [13]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between quaternary and protonated carbons, confirming structural assignments [13].

Fluorine-19 NMR Spectroscopy

19F NMR represents a particularly valuable technique for characterizing 3-bromo-4-fluorothiophenol due to the high sensitivity and wide chemical shift range of fluorine nuclei [13] [14]. The fluorine signal typically appears in the range of -110 to -130 ppm (relative to CFCl3), with the exact chemical shift influenced by the electronic environment created by adjacent substituents [13] [14].

The fluorine nucleus experiences coupling with neighboring protons, particularly the ortho proton (H-5), resulting in characteristic doublet patterns [13] [14]. Long-range coupling with meta protons may also be observed, providing additional structural confirmation [13]. The integration of 19F NMR with 1H-19F correlation experiments (HOESY) can provide detailed information about spatial relationships within the molecule [13].

Mass Spectrometry Fragmentation Patterns

Electron Impact Mass Spectrometry

Mass spectrometric analysis of 3-bromo-4-fluorothiophenol reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment [16] [15]. The molecular ion peak appears at m/z 207/209 (due to bromine isotope pattern), with the bromine isotope ratio of approximately 1:1 confirming the presence of a single bromine atom [16] [15].

Common fragmentation pathways include loss of the thiol hydrogen (M-1), resulting in peaks at m/z 206/208 [16] [15]. Subsequent loss of sulfur (M-32) produces fragments at m/z 175/177, representing the dibromofluorobenzene radical cation [16]. Loss of bromine (M-79/81) generates peaks at m/z 128, corresponding to fluorothiophenol radical cation [16] [15].

The base peak frequently corresponds to the phenyl cation (m/z 77) or fluorophenyl cation (m/z 95), reflecting the stability of these aromatic fragments [16] [15]. Additional characteristic fragments include m/z 51 (C4H3+), m/z 69 (C4H3S+), and m/z 57 (C3H3F+), providing structural fingerprint information [16].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation for 3-bromo-4-fluorothiophenol [15]. The exact mass of 206.917446 Da (for the 79Br isotope) allows differentiation from potential isomers or closely related compounds [15]. Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways and can distinguish between positional isomers based on characteristic neutral losses and rearrangement processes [15].

Infrared (IR) and Raman Spectral Features

Vibrational Assignments

The infrared spectrum of 3-bromo-4-fluorothiophenol exhibits characteristic absorption bands that reflect the vibrational modes of the aromatic ring and substituent groups [17] [18]. The S-H stretching vibration appears as a weak to medium intensity band around 2550-2580 cm⁻¹, typical of aromatic thiols [17] [18]. This frequency is influenced by the electron-withdrawing effects of the halogen substituents, which increase the S-H bond strength slightly compared to unsubstituted thiophenol [18].

Aromatic C-H stretching vibrations occur in the region 3000-3100 cm⁻¹, with multiple bands reflecting the asymmetric substitution pattern [17] [18]. The aromatic C=C stretching modes appear between 1400-1600 cm⁻¹, with specific frequencies influenced by the electronic effects of the substituents [17] [18]. The C-F stretching vibration produces a strong, characteristic band around 1200-1250 cm⁻¹, one of the most diagnostic features for fluorine-containing compounds [17] [18].

The C-Br stretching mode appears at lower frequencies (around 500-700 cm⁻¹) due to the heavy bromine atom [17] [18]. Ring deformation modes and out-of-plane bending vibrations provide additional fingerprint information in the region below 1000 cm⁻¹ [18]. The coupling between various vibrational modes creates a complex pattern that serves as a unique spectroscopic signature for the compound [18].

Raman Spectroscopy Characteristics

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes [17] [18]. The aromatic ring breathing mode, typically appearing around 1000-1100 cm⁻¹, is often prominent in Raman spectra of substituted benzenes [18]. C-S stretching vibrations appear more clearly in Raman spectra compared to IR, typically around 600-800 cm⁻¹ [18].

The combination of IR and Raman spectroscopy enables complete vibrational assignment and structural confirmation [18]. The relative intensities and polarization properties of Raman bands provide information about molecular symmetry and electronic properties [18]. Surface-enhanced Raman scattering (SERS) studies of related halogenated thiophenols have demonstrated the potential for ultrasensitive detection and analysis of these compounds [12].

Thermodynamic Properties

Melting/Boiling Point Behavior

Comparative Analysis with Related Compounds

The thermodynamic properties of 3-bromo-4-fluorothiophenol can be understood through comparison with structurally related compounds [19] [20] [21]. While specific melting and boiling point data for 3-bromo-4-fluorothiophenol are not readily available in the literature, systematic analysis of related halogenated thiophenols and phenols provides insight into expected thermal behavior [19] [20] [21].

4-Fluorothiophenol, lacking the bromine substituent, exhibits a melting point of 43-46°C and a boiling point of 162-168°C [20] [22]. The introduction of bromine is expected to increase both melting and boiling points due to increased molecular weight and enhanced intermolecular interactions [19] [21]. 4-Bromo-3-fluorophenol, where the thiol group is replaced by a hydroxyl group, demonstrates a melting point of 71.5°C and a boiling point of 231.4±20.0°C [19] [23].

3-Chloro-4-fluorothiophenol, with chlorine instead of bromine, shows a boiling point of 209.2±20.0°C [21]. Based on these comparisons, 3-bromo-4-fluorothiophenol would be expected to exhibit intermediate thermal properties, with an estimated melting point in the range of 50-70°C and a boiling point between 200-230°C [19] [20] [21].

Factors Influencing Thermal Properties

The thermal behavior of 3-bromo-4-fluorothiophenol is governed by several molecular factors [19] [20] [21]. The presence of the thiol group enables hydrogen bonding interactions, both intramolecularly and intermolecularly, which typically elevate boiling points compared to purely hydrocarbon analogues [20] [22]. The electron-withdrawing effects of the halogen substituents influence the acidity of the thiol proton, potentially affecting the strength of hydrogen bonding interactions [20].

Molecular symmetry and crystal packing efficiency significantly influence melting point behavior [19] [23]. The asymmetric substitution pattern of 3-bromo-4-fluorothiophenol may result in less efficient crystal packing compared to more symmetric isomers, potentially leading to lower melting points [19]. The size disparity between bromine and fluorine atoms creates molecular dipoles that influence both melting and boiling behaviors [19] [21].

Van der Waals interactions between bromine atoms in adjacent molecules contribute to elevated boiling points, as observed in other brominated aromatic compounds [19] [21]. The polarizability of the bromine atom enhances these intermolecular interactions compared to lighter halogens [19]. Dipole-dipole interactions arising from the C-F bond polarity provide additional intermolecular attractive forces [19] [21].

Solubility and Partition Coefficients

Lipophilicity Considerations

The partition coefficient (log P) represents a crucial parameter for understanding the solubility behavior of 3-bromo-4-fluorothiophenol [1] . The experimentally determined XLogP3-AA value of 2.9 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous phases [1]. This value reflects the balance between hydrophobic contributions from the aromatic ring and halogen substituents versus hydrophilic contributions from the thiol group [1] .

Comparison with related compounds provides context for this partition coefficient [20] [21] [25]. 4-Fluorothiophenol and related halogenated aromatic compounds typically exhibit log P values in the range of 2.5-3.5, with variations depending on the nature and position of substituents [20] [25]. The bromine substituent contributes significantly to lipophilicity due to its large size and polarizability [21] [25].

The thiol group, while capable of hydrogen bonding, contributes less to hydrophilicity compared to hydroxyl groups due to sulfur's lower electronegativity [20] [26]. This results in higher log P values for thiophenols compared to corresponding phenols [20] [26]. The positioning of substituents influences molecular dipole moments and consequently affects partition behavior [25] [26].

Solvent-Specific Solubility Patterns

Solubility behavior of 3-bromo-4-fluorothiophenol varies significantly across different solvent systems [20] [22] [26]. In polar protic solvents such as water and alcohols, solubility is limited due to the predominant hydrophobic character of the molecule [20] [22]. The thiol group can participate in hydrogen bonding with protic solvents, providing some solubilization, but this effect is overcome by the hydrophobic aromatic ring and halogen substituents [26] [22].

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, enhanced solubility is expected due to favorable dipole-dipole interactions without competing hydrogen bonding [22]. The electron-withdrawing halogen substituents create regions of partial positive charge that can interact favorably with electron-rich solvent molecules [26].

Nonpolar solvents including chlorinated hydrocarbons, aromatic solvents, and saturated hydrocarbons typically provide good solubility for 3-bromo-4-fluorothiophenol [20] [22]. The aromatic nature of the compound promotes π-π stacking interactions with aromatic solvents, while halogen bonding interactions can occur with chlorinated solvents [26]. The bromine substituent, in particular, can engage in halogen bonding interactions that enhance solubility in electron-rich solvents [10].

Temperature and pH Effects

Temperature significantly influences the solubility behavior of 3-bromo-4-fluorothiophenol across all solvent systems [20] [22]. Increased temperature generally enhances solubility in most solvents due to increased thermal energy overcoming intermolecular attractive forces [22]. However, the specific temperature dependence varies with solvent polarity and hydrogen bonding capacity [20].

The pH of aqueous systems affects the ionization state of the thiol group, which has implications for solubility and partition behavior [22]. At physiological pH (around 7.4), the thiol group remains largely protonated due to its pKa of approximately 6-7 [5]. Under strongly basic conditions, deprotonation of the thiol group to form the thiolate anion dramatically increases water solubility [10] [5].